

The Discovery and Development of PF-06446846: A Technical Guide

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Compound of Interest		
Compound Name:	PF-06446846	
Cat. No.:	B15574418	Get Quote

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Abstract

PF-06446846 is a first-in-class, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) that operates through a novel mechanism of action.[1][2][3] Instead of targeting the extracellular PCSK9 protein, **PF-06446846** selectively inhibits its translation by stalling the ribosome during protein synthesis.[3][4] This targeted approach leads to a significant reduction in circulating PCSK9 levels, resulting in decreased low-density lipoprotein cholesterol (LDL-C).[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **PF-06446846**, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent for hypercholesterolemia.

Introduction: A Novel Approach to PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma LDL-C levels by promoting the degradation of the LDL receptor (LDLR).[3] Inhibition of PCSK9 has been a clinically validated strategy for lowering LDL-C and reducing cardiovascular disease risk.[3] While monoclonal antibodies have proven effective, the development of orally bioavailable small molecule inhibitors has been a significant challenge. **PF-06446846** emerged from a phenotypic screen designed to identify compounds that could inhibit PCSK9 production. [1] Its unique mechanism, targeting the ribosome to selectively halt PCSK9 translation, represents a paradigm shift in drugging this important therapeutic target.[3]



Discovery and Lead Optimization

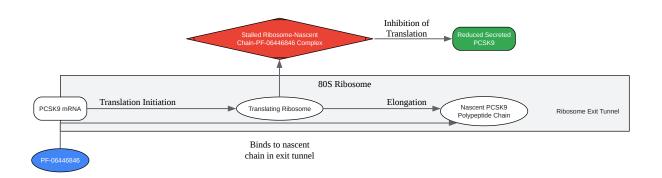
PF-06446846 was identified through a high-throughput phenotypic screen of a small-molecule library. The initial hit was optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of **PF-06446846** as a development candidate.[1]

Mechanism of Action: Selective Ribosomal Stalling

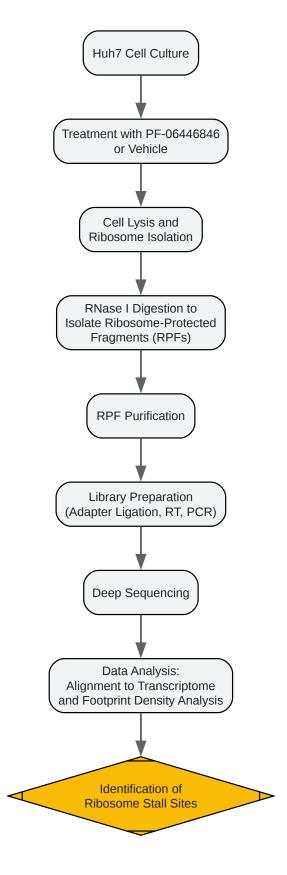
PF-06446846 exerts its effect by selectively stalling the 80S ribosome during the translation of PCSK9 mRNA.[1][2] This stalling is not a general inhibition of protein synthesis but is highly specific to a small subset of proteins, with PCSK9 being a primary target.[3]

The mechanism is mediated by the interaction of **PF-06446846** with the nascent polypeptide chain of PCSK9 as it traverses the ribosome exit tunnel.[3] This interaction, dependent on a specific amino acid sequence within the nascent chain, induces a conformational change that halts the progression of the ribosome at approximately codon 34 of the PCSK9 transcript.[2][3]









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